molecular formula C15H23B B1335266 1-(Bromomethyl)-3,5-di-tert-butylbenzene CAS No. 62938-08-3

1-(Bromomethyl)-3,5-di-tert-butylbenzene

Cat. No.: B1335266
CAS No.: 62938-08-3
M. Wt: 283.25 g/mol
InChI Key: SNRYBGHMHAJTTM-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-3,5-di-tert-butylbenzene is an organic compound belonging to the class of aromatic hydrocarbons It features a benzene ring substituted with a bromomethyl group at the 1-position and two tert-butyl groups at the 3- and 5-positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-3,5-di-tert-butylbenzene can be synthesized through several methods. One common approach involves the bromination of 3,5-di-tert-butylbenzyl alcohol using hydrobromic acid (HBr) or phosphorus tribromide (PBr3) under controlled conditions. The reaction typically proceeds as follows: [ \text{3,5-di-tert-butylbenzyl alcohol} + \text{HBr} \rightarrow \text{this compound} + \text{H}_2\text{O} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-3,5-di-tert-butylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

  • Substitution reactions yield various substituted benzene derivatives.
  • Oxidation reactions produce aldehydes or carboxylic acids.
  • Reduction reactions result in methyl-substituted benzene derivatives.

Scientific Research Applications

1-(Bromomethyl)-3,5-di-tert-butylbenzene, with the chemical formula C15H23BrC_{15}H_{23}Br and CAS number 62938-08-3, is a compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores its applications primarily in organic synthesis, materials science, and as a ligand in coordination chemistry.

Applications in Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its bromomethyl group allows for nucleophilic substitution reactions, making it useful for the introduction of various functional groups.

Synthesis of Boronic Acids

One notable application is its role in synthesizing boronic acids. For instance, when reacted with n-butyllithium and trimethyl borate under controlled conditions, it yields 2-(3,5-di-tert-butylphenyl)boronic acid. The reaction typically involves:

  • Reagents : this compound, n-butyllithium, trimethyl borate.
  • Conditions : The reaction is carried out at low temperatures (-78°C) to control reactivity and ensure proper formation of the desired product .

Formation of Ligands

The compound is also used to create ligands for metal complexes. For example, it can be transformed into 2-(3,5-di-tert-butylphenyl)indene through a series of reactions involving n-butyllithium and magnesium bromide etherate. This ligand shows promise in catalysis due to its sterically hindered nature which can stabilize metal centers .

Polymer Chemistry

In polymer chemistry, this compound can be used as a building block for the synthesis of polymers with specific thermal and mechanical properties. Its bulky tert-butyl groups contribute to the overall stability and rigidity of the polymer chains.

Applications in Materials Science

The unique structure of this compound makes it suitable for applications in materials science, particularly in the development of advanced materials with tailored properties.

Thermal Stability

Research indicates that polymers incorporating this compound exhibit enhanced thermal stability due to the presence of the bulky tert-butyl groups which hinder chain mobility. This property is crucial for applications requiring materials that can withstand high temperatures without degrading .

Light Absorption Properties

The compound has been investigated for its light absorption properties which are beneficial in solar energy applications. Strong photoinduced oxidants derived from this compound can be utilized in organic synthesis and solar energy conversion processes .

Case Study 1: Synthesis of Functionalized Boronic Acids

In a detailed study published by researchers exploring synthetic methodologies, this compound was employed to synthesize various boronic acids via Grignard reactions. The study highlighted the efficiency of using this compound as a precursor due to its high reactivity under mild conditions .

Case Study 2: Coordination Chemistry Applications

A significant investigation into the coordination chemistry involving this compound demonstrated its effectiveness as a ligand in forming stable metal complexes. The resulting complexes exhibited enhanced solubility and reactivity compared to traditional ligands, showcasing the potential for novel catalytic applications .

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-3,5-di-tert-butylbenzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, making it a suitable site for various chemical transformations. The tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

    1-Bromopropane: An organobromine compound used as a solvent and in chemical synthesis.

    1-(Bromomethyl)naphthalene: Employed as an intermediate in organic synthesis and pharmaceuticals.

    1-Bromobutane: Used in organic synthesis and as a solvent.

Uniqueness: 1-(Bromomethyl)-3,5-di-tert-butylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of tert-butyl groups enhances its stability and influences its reactivity compared to other bromomethyl-substituted compounds.

Biological Activity

1-(Bromomethyl)-3,5-di-tert-butylbenzene (CAS No. 62938-08-3) is an organic compound characterized by its bromomethyl group and two tert-butyl substituents on a benzene ring. This compound has garnered interest in various fields including medicinal chemistry and materials science due to its unique structural properties. Understanding its biological activity is crucial for potential applications in drug development and other therapeutic uses.

  • Molecular Formula : C15H23Br
  • Molecular Weight : 283.25 g/mol
  • Boiling Point : Not specified
  • Purity : Typically >97% in commercial preparations

Biological Activity Overview

The biological activity of this compound has not been extensively documented in the literature. However, related compounds with similar structural features have shown various biological activities, including:

  • Antioxidant Properties : Compounds with tert-butyl groups are often investigated for their ability to scavenge free radicals, potentially leading to protective effects against oxidative stress.
  • Antimicrobial Activity : Some derivatives of brominated benzene compounds exhibit antimicrobial properties, suggesting that this compound may also possess similar activities.

Case Studies and Research Findings

While direct studies on this compound are sparse, research on related compounds provides insights into potential biological activities:

  • Antioxidant Studies :
    • Compounds with tert-butyl groups have been shown to exhibit significant antioxidant activity by reducing oxidative stress markers in vitro .
  • Antimicrobial Activity :
    • A study on brominated phenolic compounds indicated that certain derivatives possess notable antimicrobial properties against various bacterial strains . This suggests a potential for similar activity in this compound.
  • Toxicological Assessments :
    • Toxicity studies on related alkylbenzenes indicate that while some exhibit low acute toxicity, they can cause significant effects at higher doses . Understanding the toxicity profile of this compound is essential for evaluating its safety in potential applications.

Comparative Analysis with Related Compounds

CompoundAntioxidant ActivityAntimicrobial ActivityToxicity Level
This compoundPotential (not studied)Potential (similar compounds studied)Low (based on related compounds)
tert-ButylbenzeneModerateLowModerate
Brominated phenolic compoundsHighHighVariable

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(Bromomethyl)-3,5-di-tert-butylbenzene in high yield?

Methodological Answer: The compound can be synthesized via bromination of 1,3,5-tri-tert-butylbenzene. reports an 88% yield using this method, where bromine selectively substitutes a hydrogen atom at the para position relative to the tert-butyl groups. Alternative routes include functional group interconversion from precursors like 3-tert-butylcatechol, though yields for these pathways are less documented . Key parameters include temperature control (0–25°C) and stoichiometric use of brominating agents (e.g., NBS or Br₂). Purification typically involves column chromatography or recrystallization from non-polar solvents.

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

Methodological Answer:

  • 1H NMR : The bromomethyl group (–CH₂Br) appears as a singlet at δ ~4.3 ppm (2H). The tert-butyl groups (–C(CH₃)₃) resonate as singlets at δ ~1.3 ppm (18H). Aromatic protons at the 2, 4, and 6 positions show splitting patterns consistent with meta-substitution (e.g., δ 7.40 ppm for H-4 and δ 7.13 ppm for H-2/H-6) .
  • Mass Spectrometry : The molecular ion peak ([M]⁺) should correspond to m/z 283.2 (C₁₅H₂₃Br), with fragmentation patterns indicating loss of Br (–80 amu) or tert-butyl groups (–57 amu) .

Q. What solvents and conditions are recommended for storing this compound to prevent degradation?

Methodological Answer: The compound should be stored under inert gas (N₂ or Ar) at ≤4°C in amber vials to avoid light-induced decomposition. Non-polar solvents like hexane or dichloromethane are preferred for long-term storage. confirms commercial availability in stabilized formats, suggesting compatibility with standard laboratory storage protocols .

Advanced Research Questions

Q. How does steric hindrance from the tert-butyl groups influence the reactivity of the bromomethyl group in cross-coupling reactions?

Methodological Answer: The bulky tert-butyl groups create significant steric hindrance, slowing SN2-type nucleophilic substitutions. For example, in Suzuki-Miyaura couplings, palladium catalysts with large ligands (e.g., XPhos) are required to accommodate the steric bulk. highlights similar challenges in palladium-catalyzed reactions of di-tert-butyl-substituted aromatics, where reaction times may increase by 2–3× compared to less hindered analogs . Kinetic studies using variable-temperature NMR can quantify activation barriers for such reactions.

Q. What strategies minimize dimerization or elimination side products during nucleophilic substitutions of this compound?

Methodological Answer:

  • Solvent Choice : Polar aprotic solvents (e.g., DMF or DMSO) stabilize transition states and reduce elimination pathways.
  • Temperature Control : Reactions performed at 0–25°C suppress thermal degradation. demonstrates a 90% yield in synthesizing 1-(azidomethyl)-3,5-di-tert-butylbenzene at 25°C using NaN₃ in DMF .
  • Catalysis : Phase-transfer catalysts (e.g., TBAB) enhance nucleophilicity in biphasic systems, reducing side reactions.

Q. How can computational modeling predict regioselectivity in further functionalization of this compound?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electrostatic potential surfaces to identify electron-deficient regions. The bromomethyl group is electrophilic, but steric effects from tert-butyl substituents may redirect reactivity. For example, electrophilic aromatic substitution is disfavored at the 2, 4, and 6 positions due to steric crowding. ’s studies on methoxy-substituted analogs validate such computational predictions .

Q. Key Research Challenges

  • Synthetic Scalability : While lab-scale yields are high (88%), scaling up requires addressing exothermic bromination steps and solvent recovery .
  • Spectroscopic Artifacts : Tert-butyl groups in NMR may mask impurities; coupling GC-MS with HPLC is advised for purity validation .

Properties

IUPAC Name

1-(bromomethyl)-3,5-ditert-butylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23Br/c1-14(2,3)12-7-11(10-16)8-13(9-12)15(4,5)6/h7-9H,10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNRYBGHMHAJTTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)CBr)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30403404
Record name 1-(Bromomethyl)-3,5-di-tert-butylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30403404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62938-08-3
Record name 1-(Bromomethyl)-3,5-di-tert-butylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30403404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Di-tert-butylbenzyl Bromide
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

3,5-Bis(t-butyl)-1-methylbenzene (200 mg, 0.98 mmol) was dissolved in carbon tetrachloride (4 ml), and then N-bromosuccinimide (192 mg, 1.08 mmol) and AIBN (α,α′-azabisisobutyronitrile) (2 mg) were added thereto. The mixture was heated under reflux and stirred for 5 hours. The filtrate obtained from the filtration of the reaction mixture was evaporated under reduced pressure to give 170 mg (yield: 61%) of a pale yellow oil.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
192 mg
Type
reactant
Reaction Step Two
Name
Quantity
2 mg
Type
catalyst
Reaction Step Two
Yield
61%

Synthesis routes and methods II

Procedure details

3,5-Di-t-butyltoluene (5 g), N-bromosuccinimide (4.79 g) and azobisisobutyronitrile (20 mg) were dissolved in carbon tetrachloride (30 ml) and the solution was heated at reflux for 3 h. When cool, a white solid was removed by filtration, and the filtrate was concentrated yielding a yellow oil, which was used without further purification. 1H NMR (360 MHz, CDCl3) δ1.30 (18H, s, CH3), 4.45 (2H, s, CH2), 7.2 (2H, d, J=1.75 Hz, ArH), 7.4 (1H, s, ArH).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.79 g
Type
reactant
Reaction Step One
Quantity
20 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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